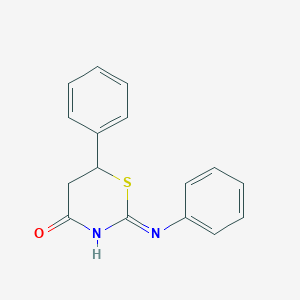
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a dihydrothiazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of aniline with α-bromoacetophenone in the presence of a base, followed by cyclization with thiourea. The reaction is usually carried out in refluxing ethanol, resulting in the formation of the desired thiazinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of microwave irradiation are also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- 2-Amino-1,3,4-oxadiazole derivatives
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
- 2,3-Dihydro-4H-pyran
Uniqueness
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one stands out due to its unique combination of anilino and phenyl groups attached to the thiazinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
104721-27-9 |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
6-phenyl-2-phenylimino-1,3-thiazinan-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-11-14(12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19) |
InChI-Schlüssel |
OYORPVVGEPFYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=NC2=CC=CC=C2)NC1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)

![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
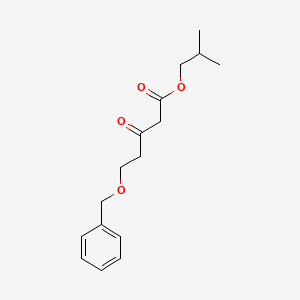
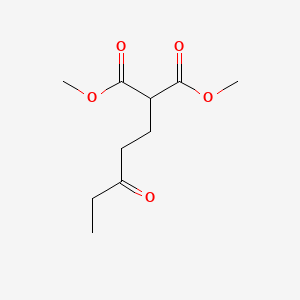
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)

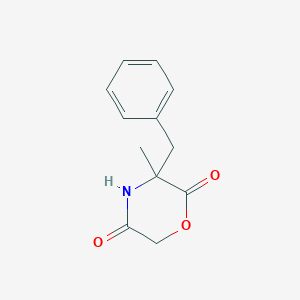
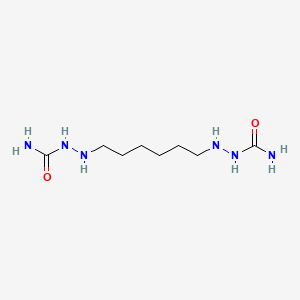

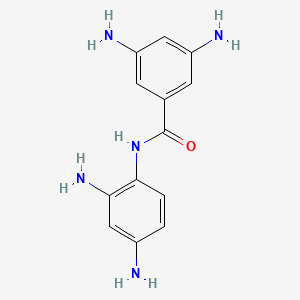

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

